4-(Furan-2-yl)-N-(2-methylpropyl)-1,3-thiazole-2-carboxamide
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Overview
Description
4-(Furan-2-yl)-N-(2-methylpropyl)-1,3-thiazole-2-carboxamide is a compound that features a furan ring, a thiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-N-(2-methylpropyl)-1,3-thiazole-2-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the furan ring and the carboxamide group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminothiazole with 2-furancarboxylic acid in the presence of a coupling agent can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-yl)-N-(2-methylpropyl)-1,3-thiazole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the carboxamide group can yield the corresponding amine .
Scientific Research Applications
4-(Furan-2-yl)-N-(2-methylpropyl)-1,3-thiazole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)-N-(2-methylpropyl)-1,3-thiazole-2-carboxamide involves its interaction with specific molecular targets. The furan and thiazole rings can interact with enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan and thiazole derivatives, such as:
- 2-Furancarboxylic acid
- 2-Aminothiazole
- 4-(Furan-2-yl)-1,3-thiazole-2-carboxylic acid .
Uniqueness
4-(Furan-2-yl)-N-(2-methylpropyl)-1,3-thiazole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
917566-98-4 |
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Molecular Formula |
C12H14N2O2S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
4-(furan-2-yl)-N-(2-methylpropyl)-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C12H14N2O2S/c1-8(2)6-13-11(15)12-14-9(7-17-12)10-4-3-5-16-10/h3-5,7-8H,6H2,1-2H3,(H,13,15) |
InChI Key |
OKLAYZWNFFPJBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=NC(=CS1)C2=CC=CO2 |
Origin of Product |
United States |
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